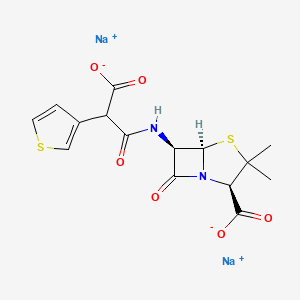

Ticarcillin disodium salt

Description

An antibiotic derived from penicillin similar to CARBENICILLIN in action.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14N2Na2O6S2 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

disodium;(2R,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9-,12-;;/m1../s1 |

InChI Key |

ZBBCUBMBMZNEME-JKBWWGIOSA-L |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Isomeric SMILES |

CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Ticarcillin Disodium Salt

Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action for ticarcillin (B1683155), like all β-lactam antibiotics, is the inhibition of peptidoglycan synthesis. bloomtechz.com Peptidoglycan is a vital polymer that forms the structural backbone of the bacterial cell wall, providing it with rigidity and protection. patsnap.com Ticarcillin disrupts the final stage of peptidoglycan assembly by targeting and inactivating penicillin-binding proteins (PBPs). patsnap.compatsnap.com

PBPs are bacterial enzymes, specifically transpeptidases, that catalyze the formation of cross-links between peptidoglycan chains. patsnap.com Ticarcillin acylates the active site of these enzymes, rendering them inactive. patsnap.com This inhibition of the cross-linking process weakens the cell wall, making the bacterium susceptible to osmotic lysis and eventual death. patsnap.comwikipedia.org

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of ticarcillin is directly related to its ability to bind to and inactivate PBPs. sketchy.com Different bacterial species possess a variety of PBPs, and the affinity of ticarcillin for these proteins can influence its spectrum of activity. nih.gov By binding to these crucial enzymes, ticarcillin effectively halts the biosynthesis of the cell wall. drugs.com

Key Structural Features and Their Roles

The specific chemical structure of ticarcillin disodium (B8443419) salt is central to its antibacterial activity. The molecule incorporates a β-lactam ring and a unique thiophen-3-ylacetyl side group, both of which play distinct and crucial roles. bloomtechz.com

The four-membered β-lactam ring is the cornerstone of ticarcillin's antibacterial action. wikipedia.org This highly reactive structure mimics the D-alanyl-D-alanine moiety of the natural PBP substrate. This structural similarity allows ticarcillin to bind to the active site of PBPs. cephamls.comtargetmol.com Once bound, the strained lactam ring opens, leading to the formation of a stable, covalent bond with the PBP, thereby irreversibly inhibiting its enzymatic activity. cephamls.comtargetmol.com However, the β-lactam ring is also a point of vulnerability, as it can be hydrolyzed and inactivated by bacterial β-lactamase enzymes, a common mechanism of antibiotic resistance. wikipedia.orgla.gov

The acyl side chain of penicillin molecules is a key determinant of their antibacterial spectrum and pharmacological properties. In ticarcillin, the presence of a thiophen-3-ylacetyl side group, a bioisostere of the phenyl group in carbenicillin (B1668345), confers distinct advantages. wikipedia.org This side chain enhances the activity of ticarcillin against Gram-negative bacteria, particularly Pseudomonas aeruginosa. la.govla.gov The carboxyl group on the side chain is thought to improve the molecule's ability to penetrate the outer membrane of Gram-negative bacteria, allowing it to reach the PBPs located in the periplasmic space. patsnap.comsmolecule.com Research indicates that this structural modification results in ticarcillin having a two- to four-fold greater in vivo activity against Pseudomonas aeruginosa compared to carbenicillin. chemicalbook.com

Antimicrobial Spectrum and Efficacy in Research Models of Ticarcillin Disodium Salt

Spectrum of Activity Against Gram-Negative Bacteria

Ticarcillin (B1683155) demonstrates significant activity against a wide range of Gram-negative bacteria. scientificlabs.ieschd-shimadzu.comglowm.com This broad-spectrum efficacy has made it a subject of interest in various research applications.

Efficacy Against Pseudomonas aeruginosa Strains

A key feature of ticarcillin is its notable activity against Pseudomonas aeruginosa. nih.govnih.govempendium.com Research has shown that ticarcillin is two to four times more active in vitro against P. aeruginosa compared to the related antibiotic, carbenicillin (B1668345). nih.gov This enhanced potency has been a significant factor in its use in research models studying infections caused by this opportunistic pathogen. nih.gov

In experimental models, the efficacy of ticarcillin against P. aeruginosa has been extensively studied. For instance, in a neutropenic mouse model of P. aeruginosa infection, maximal efficacy of ticarcillin was achieved when drug concentrations remained above the minimum inhibitory concentration (MIC) for nearly the entire dosing interval. oup.com Further research has explored the synergistic effects of ticarcillin when combined with aminoglycosides, such as tobramycin (B1681333). These combinations have demonstrated enhanced activity against P. aeruginosa in both in vitro and in vivo models, suggesting a potential for more effective treatment strategies in serious infections. nih.gov

The development of ticarcillin-loaded nanoliposomes has also been investigated as a means to enhance its anti-pseudomonal activity. In one study, cationic nanoliposomes loaded with ticarcillin showed significantly higher encapsulation efficacy and a lower MIC against P. aeruginosa ATCC 29248 compared to free ticarcillin and other nanoliposomal formulations. researchgate.net This approach led to a higher killing rate of the bacteria and improved survival rates in a burned mice skin infection model. researchgate.net

However, the emergence of resistance is a critical consideration. Some studies have shown that clavulanate, a β-lactamase inhibitor often combined with ticarcillin, can induce the expression of the AmpC cephalosporinase (B13388198) in P. aeruginosa. asm.org This induction can antagonize the antibacterial activity of ticarcillin at clinically relevant concentrations, potentially reducing its effectiveness against certain strains. asm.org

Table 1: In Vitro Susceptibility of Pseudomonas aeruginosa to Ticarcillin Formulations

| Formulation | Minimum Inhibitory Concentration (MIC) against P. aeruginosa ATCC 29248 | Reference |

|---|---|---|

| Free Ticarcillin | 24 mg/L | researchgate.net |

| Cationic Nanoliposomal Ticarcillin | 3 mg/L | researchgate.net |

| Neutral Nanoliposomal Ticarcillin | 6 mg/L | researchgate.net |

| Anionic Nanoliposomal Ticarcillin | 48 mg/L | researchgate.net |

Activity Against Enterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae, Proteus spp.)

Ticarcillin exhibits activity against various members of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, and Proteus species. nih.govempendium.com Its spectrum of activity is broader than that of ampicillin (B1664943), particularly against indole-positive Proteus species such as Proteus vulgaris. empendium.com

The combination of ticarcillin with a β-lactamase inhibitor like clavulanic acid significantly extends its spectrum to include many β-lactamase-producing strains of Enterobacteriaceae that would otherwise be resistant. fda.govchemicalbook.com Research has shown that the addition of clavulanic acid can render ticarcillin-resistant Enterobacteriaceae susceptible. nih.gov For instance, in one study, the MICs of ticarcillin for 88% of 39 ticarcillin-resistant Enterobacteriaceae strains were significantly lowered by the addition of clavulanic acid. asm.org Specifically, against ticarcillin-resistant E. coli and K. pneumoniae, the combination of ticarcillin with clavulanic acid was found to be bactericidal. asm.org

Comparative studies have evaluated the efficacy of different β-lactam/β-lactamase inhibitor combinations. In one such study, ticarcillin/clavulanic acid was active against 85.8% of Enterobacteriaceae isolates, demonstrating its continued relevance in combating these pathogens. nih.gov However, resistance rates can vary, with one study reporting a 58.22% resistance rate of Enterobacteriaceae isolates to ticarcillin/clavulanic acid. bioline.org.br

Table 2: Susceptibility of Enterobacteriaceae to Ticarcillin/Clavulanic Acid

| Study | Number of Isolates | Percentage Susceptible | Reference |

|---|---|---|---|

| Sader et al. | 312 | 85.8% | nih.gov |

| Anuradha et al. | 1,252 | 41.78% (calculated from resistance rate) | bioline.org.br |

Activity Against Other Gram-Negative Organisms and Research Applications (e.g., Agrobacterium spp.)

Beyond its activity against common clinical pathogens, ticarcillin has found utility in specific research applications, notably in plant biology for the control of Agrobacterium tumefaciens. This bacterium is widely used for the genetic transformation of plants, and its subsequent elimination is crucial. Ticarcillin, often in combination with clavulanic acid (as Timentin), has proven to be an effective agent for this purpose. real-times.com.cnnih.gov

Research has demonstrated that Timentin can effectively suppress the growth of A. tumefaciens in plant tissue cultures without being toxic to the plant tissues at effective concentrations. real-times.com.cnresearchgate.netresearchgate.net Studies on tobacco and Siberian elm have shown that Timentin is as effective as other commonly used antibiotics like carbenicillin and cefotaxime (B1668864) in controlling Agrobacterium during transformation experiments. real-times.com.cnnih.gov It is important to note that while effective at suppressing bacterial growth, ticarcillin acts as a bacteriostatic agent rather than a bactericidal one in this context, meaning bacterial growth can resume if the antibiotic is removed. real-times.com.cn

Spectrum of Activity Against Gram-Positive Bacteria

While primarily known for its Gram-negative coverage, ticarcillin also possesses activity against a range of Gram-positive bacteria. scientificlabs.ieschd-shimadzu.comglowm.com However, its activity against Gram-positive cocci is generally less potent than that of other penicillins. nih.gov

Activity Against Specific Gram-Positive Cocci (e.g., Staphylococcus aureus)

Ticarcillin's activity against Staphylococcus aureus is significantly influenced by the bacterium's production of β-lactamase. fda.gov For non-β-lactamase-producing strains, ticarcillin can be effective. fda.gov However, many clinical isolates of S. aureus produce β-lactamases, rendering them resistant to ticarcillin alone. nih.gov

The combination of ticarcillin with clavulanic acid is crucial for its efficacy against β-lactamase-producing S. aureus. chemicalbook.com This combination extends the spectrum of ticarcillin to include these resistant strains. nih.gov In an experimental model of S. aureus endocarditis in rats, ticarcillin-clavulanic acid was more effective than ticarcillin alone against infections caused by β-lactamase-producing strains. nih.gov Furthermore, its efficacy was comparable to standard anti-staphylococcal β-lactam agents like flucloxacillin (B1213737) and oxacillin. nih.gov

Considerations for Beta-Lactamase Producing Gram-Positive Strains

The primary limitation of ticarcillin against many Gram-positive strains, particularly S. aureus, is its susceptibility to β-lactamases. nih.gov The production of these enzymes is a common resistance mechanism in staphylococci. Therefore, in research and clinical settings, the use of ticarcillin alone against such strains is generally not effective. The addition of a β-lactamase inhibitor is essential to overcome this resistance and achieve therapeutic efficacy. nih.gov

Efficacy in Preclinical In Vitro and In Vivo Models

Ticarcillin disodium (B8443419) salt is a semisynthetic, broad-spectrum penicillin antibiotic that has been the subject of numerous preclinical studies to evaluate its efficacy. targetmol.comcephamls.com These investigations in both laboratory settings (in vitro) and animal models (in vivo) have been crucial in defining its spectrum of activity and therapeutic potential. The efficacy of ticarcillin, particularly when combined with the β-lactamase inhibitor clavulanic acid, has been demonstrated against a wide array of bacterial pathogens. nih.govnih.gov

In vivo studies using mouse infection models have shown that ticarcillin, in combination with clavulanic acid, is effective against infections that are resistant to ticarcillin alone. nih.govoup.com These experimental infections include peritonitis, local tissue infections, pyelonephritis (kidney infection), and pneumonia. nih.govoup.com Research has confirmed that both ticarcillin and clavulanic acid penetrate well into the sites of infection in these models. nih.gov The combination has shown marked effectiveness against infections caused by β-lactamase-producing, ticarcillin-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. oup.com

Ticarcillin disodium salt exerts a bactericidal action, meaning it actively kills bacteria rather than simply inhibiting their growth. targetmol.comcephamls.combloomtechz.com Its mechanism involves the disruption of bacterial cell wall synthesis. targetmol.combloomtechz.com Ticarcillin binds to and inactivates essential enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell. bloomtechz.com These PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan strands, ticarcillin leads to the formation of a defective cell wall, ultimately causing the bacterial cell to lyse and die. targetmol.comcephamls.combloomtechz.com

The bactericidal effects of ticarcillin have been demonstrated in various research models. In an in vitro kinetic model simulating human intravenous dosing, the combination of ticarcillin and clavulanic acid showed pronounced bactericidal activity against ticarcillin-resistant bacteria. nih.govoup.com Specifically, this combination was rapidly bactericidal against a highly resistant strain of Klebsiella pneumoniae and also produced bactericidal effects against a ticarcillin-resistant strain of Pseudomonas aeruginosa. oup.com Furthermore, in vivo studies in mice confirmed that the ticarcillin-clavulanic acid combination produces significant bactericidal effects at the site of infection against various ticarcillin-resistant strains, including Bacteroides fragilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov However, one study noted that ticarcillin used alone did not show a persistent bactericidal effect against a specific strain of P. aeruginosa (NCTC 10490), suggesting its efficacy can be strain-dependent. karger.com

The antimicrobial activity of this compound has been evaluated against a wide range of bacterial isolates in research settings. It demonstrates a broad spectrum of activity, covering both Gram-positive and Gram-negative bacteria, although it is particularly effective against Gram-negative organisms. bloomtechz.com

Its spectrum includes activity against Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Enterobacter species. bloomtechz.com It is also active against some Gram-positive organisms like streptococci and staphylococci, as well as certain anaerobic bacteria. bloomtechz.com

The addition of clavulanic acid significantly enhances the activity of ticarcillin against many β-lactamase-producing bacteria that would otherwise be resistant. nih.gov Research has shown this combination to be effective against ticarcillin-resistant strains of E. coli, K. pneumoniae, Proteus mirabilis, P. vulgaris, Yersinia enterocolitica, and the anaerobe Bacteroides fragilis. nih.gov Furthermore, β-lactamase-producing isolates of Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, and Staphylococcus aureus were also found to be susceptible to the combination. nih.gov

Susceptibility can vary significantly based on the source of the bacterial isolate. For example, a study of airborne bacteria in hospital theaters found that all tested isolates of Coagulase-Negative Staphylococci (CONS) were susceptible to ticarcillin. itmedicalteam.pl In another study focusing on clinical isolates from two hospitals, all 40 strains of the Bacteroides fragilis group were susceptible to ticarcillin combined with clavulanate. nih.govscielo.br Conversely, high rates of resistance have been observed in other contexts. Isolates of Enterobacterales from abscesses in cattle and sheep showed high resistance to ticarcillin. mdpi.com A study on P. aeruginosa isolates from burn patients reported a very high resistance rate of 98.4%. brieflands.com

Below are data tables summarizing susceptibility findings from various research studies.

Table 1: Susceptibility of Various Bacterial Groups to Ticarcillin or Ticarcillin-Clavulanate

| Bacterial Species/Group | Susceptibility Finding | Context | Citation |

|---|---|---|---|

| Pseudomonas aeruginosa | 98.4% resistance to ticarcillin | Burn isolates | brieflands.com |

| Enterobacterales | High rates of resistance | Isolates from cattle/sheep abscesses | mdpi.com |

| Bacteroides fragilis group | 100% susceptible to ticarcillin-clavulanate | 40 clinical isolates | nih.govscielo.br |

| Coagulase-Negative Staphylococci | 100% susceptible to ticarcillin | Airborne isolates from hospital theaters | itmedicalteam.pl |

| Bacillus spp. | 50-90% susceptible to ticarcillin | Airborne isolates from hospital theaters | itmedicalteam.pl |

Table 2: Efficacy of Ticarcillin-Clavulanate Against Ticarcillin-Resistant Strains

| Bacterial Species | Efficacy Noted | Context | Citation |

|---|---|---|---|

| Escherichia coli | Susceptible | β-lactamase-producing strains | nih.gov |

| Klebsiella pneumoniae | Susceptible | β-lactamase-producing strains | nih.gov |

| Proteus mirabilis | Susceptible | β-lactamase-producing strains | nih.gov |

| Proteus vulgaris | Susceptible | β-lactamase-producing strains | nih.gov |

| Yersinia enterocolitica | Susceptible | β-lactamase-producing strains | nih.gov |

| Bacteroides fragilis | Susceptible | β-lactamase-producing strains | nih.gov |

| Haemophilus influenzae | Susceptible | β-lactamase-producing strains | nih.gov |

Mechanisms of Bacterial Resistance to Ticarcillin Disodium Salt

Beta-Lactamase-Mediated Degradation

The most prevalent mechanism of resistance to β-lactam antibiotics, including ticarcillin (B1683155), is the production of β-lactamase enzymes. nih.govnih.gov These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring, rendering the drug ineffective. avma.orgresearchgate.net While ticarcillin is resistant to some β-lactamases, many others can effectively degrade it. nih.govfda.gov To counteract this, ticarcillin is often combined with a β-lactamase inhibitor like clavulanic acid, which protects it from degradation by many of these enzymes. patsnap.comhres.ca

Classification and Types of Beta-Lactamases (Class A, B, C, D) Relevant to Ticarcillin Hydrolysis

β-Lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. nih.govmdpi.com Classes A, C, and D are serine-based enzymes, while Class B enzymes are metallo-β-lactamases that require zinc for their activity. nih.govmdpi.com

Class A: This class includes many common β-lactamases found in both Gram-positive and Gram-negative bacteria. mdpi.comjscimedcentral.com Some Class A enzymes, particularly the extended-spectrum β-lactamases (ESBLs) like certain TEM and SHV variants, can hydrolyze ticarcillin. jscimedcentral.comresearchgate.net These are often inhibited by clavulanic acid. jscimedcentral.com Subgroup 2c penicillinases within this class are noted for their ability to hydrolyze carboxypenicillins like carbenicillin (B1668345) and ticarcillin effectively. nih.govjscimedcentral.com

Class B: These are metallo-β-lactamases (MBLs) that possess a broad-spectrum of activity, including against ticarcillin. nih.govresearchgate.net A key feature of Class B enzymes is their resistance to inhibition by clavulanic acid. jscimedcentral.com Important MBLs like IMP, VIM, and NDM types fall into this category. mdpi.com

Class C: These are typically cephalosporinases (AmpC) that can also hydrolyze penicillins like ticarcillin. mdpi.comnih.gov They are generally not well-inhibited by clavulanic acid. researchgate.netnih.gov Overproduction of chromosomal AmpC β-lactamases in bacteria like Enterobacter species can lead to significant ticarcillin resistance. nih.govasm.org

Class D: This class consists of oxacillin-hydrolyzing enzymes (OXA). nih.gov Many OXA-type β-lactamases can hydrolyze ticarcillin and are poorly inhibited by clavulanic acid. mdpi.comwikipedia.org

Table 1: Classification and Relevance of β-Lactamases to Ticarcillin Hydrolysis

| Class | Type | Mechanism | Relevance to Ticarcillin Hydrolysis | Inhibition by Clavulanic Acid |

| A | Serine β-lactamase | Acyl-enzyme intermediate formation | Includes penicillinases and ESBLs that can hydrolyze ticarcillin. nih.govjscimedcentral.com | Generally susceptible. jscimedcentral.com |

| B | Metallo-β-lactamase (MBL) | Zinc-dependent hydrolysis | Broad-spectrum, including ticarcillin. nih.govresearchgate.net | Resistant. jscimedcentral.com |

| C | Serine β-lactamase (AmpC) | Acyl-enzyme intermediate formation | Cephalosporinases that also hydrolyze ticarcillin. mdpi.comnih.gov | Generally resistant. researchgate.netnih.gov |

| D | Serine β-lactamase (OXA) | Acyl-enzyme intermediate formation | Oxacillinases that can hydrolyze ticarcillin. nih.govwikipedia.org | Generally resistant. mdpi.comwikipedia.org |

Hydrolysis of the Beta-Lactam Ring by Beta-Lactamases

The fundamental action of β-lactamases is the cleavage of the amide bond within the β-lactam ring of penicillin antibiotics. avma.org This process involves the formation of an acyl-enzyme intermediate for serine-based β-lactamases (Classes A, C, and D). mdpi.com For metallo-β-lactamases (Class B), zinc ions in the active site activate a water molecule, which then hydrolyzes the β-lactam ring. wikipedia.org This hydrolytic inactivation destroys the structural integrity of the ticarcillin molecule, preventing it from binding to its PBP targets and exerting its antibacterial effect. patsnap.comwikipedia.org

Plasmid-Mediated vs. Chromosomal Beta-Lactamases

The genetic basis for β-lactamase production can be either chromosomal or plasmid-mediated, a distinction that has significant clinical and epidemiological implications. avma.orgnih.gov

Chromosomal β-Lactamases: Many bacteria possess intrinsic, chromosomally encoded β-lactamase genes. researchgate.net In some species, such as Enterobacter and Pseudomonas aeruginosa, the expression of these AmpC-type β-lactamases is inducible. researchgate.netnih.gov Exposure to certain β-lactam antibiotics can trigger a significant increase in enzyme production, leading to resistance. nih.govnih.gov Ticarcillin itself has shown a low inducing effect on chromosomal β-lactamases in some studies. nih.gov

Plasmid-Mediated β-Lactamases: Resistance can also be acquired through the transfer of plasmids carrying β-lactamase genes. hres.canih.gov This is a major mechanism for the rapid spread of resistance among different bacterial species. mdpi.com Plasmids can carry genes for a wide variety of β-lactamases, including TEM, SHV, CTX-M, and plasmid-mediated AmpC enzymes. mdpi.comnih.govoup.com These plasmid-borne enzymes are often responsible for high levels of resistance to ticarcillin. nih.govnih.gov

Alteration of Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance to ticarcillin involves modifications to its molecular targets, the penicillin-binding proteins (PBPs). la.govnih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. patsnap.comnih.gov Ticarcillin exerts its bactericidal effect by binding to and inactivating these PBPs, leading to a weakened cell wall and eventual cell lysis. patsnap.combloomtechz.com

Reduced Affinity of PBPs for Ticarcillin

Bacteria can develop resistance by altering the structure of their PBPs through mutations. nih.govwikipedia.org These alterations can reduce the binding affinity of ticarcillin for the PBP. oup.commdpi.com If ticarcillin cannot bind effectively to its target, it cannot inhibit cell wall synthesis, and the bacterium becomes resistant. This mechanism is a known cause of resistance in various bacteria, including Pseudomonas aeruginosa. oup.commdpi.com Studies have shown that sequence variations in PBP3 of P. aeruginosa can lead to reduced susceptibility to ticarcillin. oup.com

Emergence of Modified PBP Structures

Resistance can also emerge through the production of new, modified PBP structures. nih.gov For instance, a resistant mutant of Rhodococcus equi was found to have a modified PBP3. nih.gov In some cases, the inactivation of a non-essential PBP, such as PBP4 in P. aeruginosa, can trigger a complex resistance response, leading to high-level resistance to β-lactams. plos.org This demonstrates that changes in PBP profiles, not just affinity reduction in essential PBPs, can play a crucial role in the development of ticarcillin resistance. nih.govplos.org

Efflux Pump Systems

Efflux pumps are protein structures found in the cell membranes of bacteria that actively transport various compounds, including antibiotics, out of the cell. acs.orgfrontiersin.org This mechanism of resistance is particularly significant in Gram-negative bacteria. hres.caresearchgate.net By expelling the antibiotic, these pumps prevent it from reaching its intracellular target, thereby reducing its effectiveness. frontiersin.orginfectionsinsurgery.org

Role of Efflux Pumps in Reducing Intracellular Concentration

Efflux pumps play a crucial role in reducing the intracellular concentration of Ticarcillin disodium (B8443419) salt, contributing to bacterial resistance. In Gram-negative bacteria, these pumps are often complex tripartite systems that span the inner membrane, the periplasm, and the outer membrane. medintensiva.orgmdpi.com This allows for the direct expulsion of the antibiotic from either the cytoplasm or the periplasm to the exterior of the cell. acs.org

Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being of particular clinical importance in Gram-negative bacteria. medintensiva.orgtandfonline.com In Pseudomonas aeruginosa, a notable pathogen, the MexAB-OprM efflux system has been directly implicated in resistance to ticarcillin. tandfonline.com Overexpression of this and other efflux pumps, such as MexXY, can lead to decreased susceptibility to a range of β-lactam antibiotics, including ticarcillin. mdpi.comnih.gov For instance, a study on clinical isolates of P. aeruginosa demonstrated a correlation between the expression of the mexB gene, a component of the MexAB-OprM pump, and resistance to ticarcillin, with 83% of ticarcillin-resistant strains expressing this gene. researchgate.net Similarly, in Klebsiella pneumoniae, the inactivation of the KpnGH efflux pump, a member of the Major Facilitator Superfamily (MFS), resulted in increased susceptibility to ticarcillin, among other antibiotics. plos.org

The action of these pumps is an energy-dependent process, often utilizing the proton motive force of the bacterial cell. acs.org The continuous removal of the antibiotic means that a sufficiently high intracellular concentration to inhibit the bacterial cell wall synthesis, the target of ticarcillin, is never reached. hres.ca This mechanism can confer a basal level of resistance, which can be further amplified by mutations in the regulatory genes that control the expression of these pumps, leading to their overproduction. tandfonline.com

Table 1: Examples of Efflux Pumps Involved in Ticarcillin Resistance

| Efflux Pump System | Bacterial Species | Family | Role in Ticarcillin Resistance |

| MexAB-OprM | Pseudomonas aeruginosa | RND | Implicated in resistance to ticarcillin in clinical isolates. tandfonline.com |

| KpnGH | Klebsiella pneumoniae | MFS | Inactivation leads to increased susceptibility to ticarcillin. plos.org |

| MexXY-OprM | Pseudomonas aeruginosa | RND | Overexpression is often reported in isolates resistant to aminoglycosides and some β-lactams, including ticarcillin. oup.comresearchgate.net |

Outer Membrane Permeability and Porin Channel Modifications (in Gram-Negative Bacteria)

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics, including Ticarcillin disodium salt. mdpi.comnih.gov This membrane's low permeability is a form of intrinsic resistance. nih.govnih.gov For hydrophilic antibiotics like ticarcillin to reach their target—the penicillin-binding proteins (PBPs) in the periplasmic space—they must traverse this outer layer, primarily through protein channels known as porins. researchgate.netmdpi.com

Modifications to the outer membrane that reduce its permeability can significantly contribute to antibiotic resistance. asm.org This can occur through two primary mechanisms: a decrease in the number of porin channels or alterations to the structure of the porins themselves. mdpi.comnih.gov

A reduction in the expression of specific porin proteins, such as OmpF and OmpC in Escherichia coli, can limit the influx of β-lactam antibiotics. oup.com The loss or reduced production of these channels effectively decreases the number of entry points for the antibiotic, thereby lowering its concentration in the periplasm. asm.org This mechanism of resistance is often synergistic with other resistance mechanisms, such as the production of β-lactamase enzymes or the action of efflux pumps. nih.govasm.org The reduced entry of the antibiotic makes these other mechanisms more effective at neutralizing the drug.

Mutations within the genes that code for porin proteins can also lead to resistance. These mutations can alter the size, shape, or charge of the porin channel, thereby impeding the passage of ticarcillin. mdpi.com For example, mutations near the constriction zone of a porin channel can directly affect the translocation of antibiotics. mdpi.com In Pseudomonas aeruginosa, the loss of the OprD porin is a well-known mechanism of resistance to carbapenems, and similar principles apply to other β-lactams and their respective porin pathways. nih.gov While specific porins for ticarcillin are not as extensively characterized as OprD for carbapenems, the general principle of reduced uptake through porin modifications remains a critical factor in resistance. ucl.ac.be

The combination of reduced outer membrane permeability and the presence of periplasmic β-lactamases creates a highly effective resistance strategy. The slow influx of the antibiotic allows the enzymes more time to hydrolyze and inactivate the drug before it can reach its target PBPs. asm.org

Table 2: Impact of Outer Membrane Modifications on Ticarcillin Resistance

| Modification | Bacterial Species (Example) | Consequence for Ticarcillin |

| Decreased expression of porins | Escherichia coli, Serratia marcescens | Reduced influx of the antibiotic into the periplasm. oup.comasm.org |

| Mutation in porin channels | Pseudomonas aeruginosa | Altered channel structure impeding antibiotic passage. mdpi.comfrontiersin.org |

| Complete loss of a porin | General Gram-negative bacteria | Can lead to high levels of resistance by preventing entry. mdpi.com |

Synergistic Interactions and Combination Strategies in Research with Ticarcillin Disodium Salt

Co-administration with Beta-Lactamase Inhibitors (e.g., Clavulanic Acid)

The combination of ticarcillin (B1683155) with a beta-lactamase inhibitor, most notably clavulanic acid, is a well-established strategy to overcome resistance in bacteria that produce beta-lactamase enzymes. hres.cafda.gov These enzymes are a primary mechanism of resistance to beta-lactam antibiotics like ticarcillin, as they hydrolyze the beta-lactam ring, rendering the antibiotic inactive. fda.govrxlist.com

Mechanism of Beta-Lactamase Inhibition by Clavulanic Acid

Clavulanic acid, produced by the fermentation of Streptomyces clavuligerus, is structurally related to penicillins. fda.govfda.govfda.gov While it possesses weak intrinsic antibacterial activity, its crucial function is the potent and irreversible inhibition of a wide variety of beta-lactamase enzymes. fda.govfda.govduchefa-biochemie.com Clavulanic acid works by binding to the active site of these bacterial enzymes, effectively blocking them. fda.govfda.govfda.gov This protective action prevents the degradation of ticarcillin, allowing it to exert its primary bactericidal effect: the inhibition of bacterial cell wall synthesis. hres.carpicorp.com The formulation of ticarcillin with clavulanic acid shields ticarcillin from destruction, thereby restoring its activity against many bacteria that would otherwise be resistant. hres.cafda.gov It is particularly effective against the clinically important plasmid-mediated beta-lactamases often responsible for transferable drug resistance. hres.cafda.govfda.gov

Enhanced Antimicrobial Spectrum and Potency of the Combination

The addition of clavulanic acid significantly extends the antimicrobial spectrum of ticarcillin. hres.cafda.gov This combination is effective against a wide range of beta-lactamase-producing bacteria that are normally resistant to ticarcillin alone. nih.gov The enhanced spectrum includes many Gram-positive and Gram-negative aerobic and anaerobic bacteria. hres.ca

Research has demonstrated the in-vitro activity of the ticarcillin-clavulanate combination against numerous pathogens, including:

Gram-positive bacteria : Methicillin-susceptible isolates of Staphylococcus aureus and Staphylococcus epidermidis. fda.gov

Gram-negative bacteria : Beta-lactamase producing strains of Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Yersinia enterocolitica, Haemophilus influenzae, and Branhamella catarrhalis. nih.gov

Anaerobic bacteria : Bacteroides fragilis group. nih.govrxlist.com

Studies have quantified this enhanced potency by comparing the Minimum Inhibitory Concentrations (MICs) of ticarcillin with and without clavulanic acid against resistant strains. For instance, one study on 51 ticarcillin-resistant Gram-negative bacilli found that for 88% of the Enterobacteriaceae strains tested, the ticarcillin MIC was lowered at least threefold with the addition of just 1.0 µg/ml of clavulanic acid. nih.gov With 5 µg/ml of clavulanic acid, the MICs for 85% of these strains dropped to 64 µg/ml or less. nih.gov

Table 1: Effect of Clavulanic Acid on Ticarcillin MICs against Resistant Enterobacteriaceae

| Bacterial Species | Number of Strains | Ticarcillin MIC alone (µg/ml) | Ticarcillin MIC with Clavulanic Acid (5 µg/ml) (µg/ml) | Reference |

|---|---|---|---|---|

| Escherichia coli | 14 | ≥128 | ≤64 for most strains | nih.gov |

| Klebsiella pneumoniae | 16 | ≥128 | ≤64 for most strains | nih.gov |

| Enterobacter sp. | 3 | ≥128 | ≤64 for most strains | nih.gov |

| Proteus mirabilis | 1 | ≥2048 | ≤64 | nih.gov |

This table is generated based on data indicating that for 85% of 39 tested Enterobacteriaceae strains, MICs were ≤64 µg/ml in the presence of 5 µg/ml of clavulanic acid. nih.gov

Impact on Resistant Strains (e.g., ESBL-producing bacteria)

Extended-spectrum beta-lactamases (ESBLs) are enzymes that confer resistance to a wide range of penicillins and cephalosporins. microrao.com While the ticarcillin-clavulanic acid combination is designed to combat beta-lactamase-mediated resistance, its effectiveness against ESBL-producing organisms can be variable. rxlist.com ESBLs are inhibited by clavulanic acid, which should restore ticarcillin's activity. microrao.com However, some ESBL-producing isolates have been reported to be resistant to the ticarcillin/clavulanic acid combination. rxlist.com This can be due to several factors, including the co-production of other resistance enzymes, such as AmpC β-lactamases, which are not as effectively inhibited by clavulanic acid, or alterations in bacterial permeability. rxlist.comnih.gov

Combination with Aminoglycosides (e.g., Gentamicin, Tobramycin (B1681333), Amikacin)

The combination of ticarcillin with aminoglycoside antibiotics is another critical strategy, particularly for treating serious infections caused by multidrug-resistant pathogens like Pseudomonas aeruginosa. fda.govnih.govresearchgate.net This approach leverages the synergistic potential between two different classes of antibiotics.

In Vitro Synergism Against Multidrug-Resistant Strains (e.g., P. aeruginosa)

Numerous in-vitro studies have demonstrated a synergistic effect when ticarcillin is combined with aminoglycosides such as gentamicin, tobramycin, or amikacin (B45834) against various bacterial strains, most notably P. aeruginosa. fda.govfda.govnih.gov Synergy is defined as an effect where the combined antimicrobial activity is significantly greater than the sum of the individual activities of each drug. nih.gov

One comprehensive study tested 103 isolates of P. aeruginosa against combinations of three antipseudomonal penicillins and four aminoglycosides. nih.gov The highest degree of synergy was observed with the gentamicin-ticarcillin combination, affecting 78.2% of the strains. nih.gov Another study compared the combination of ticarcillin and tobramycin against carbenicillin (B1668345) and gentamicin, finding that ticarcillin-tobramycin was more active in vitro against P. aeruginosa. asm.orgnih.govnih.gov

**Table 2: In Vitro Synergy of Ticarcillin-Aminoglycoside Combinations against *P. aeruginosa***

| Antibiotic Combination | Percentage of Strains Showing Synergy | Reference |

|---|---|---|

| Ticarcillin + Gentamicin | 78.2% | nih.gov |

| Ticarcillin + Tobramycin | High (Specific % not stated, but more active than Carbenicillin + Gentamicin) | asm.orgnih.gov |

| Ticarcillin + Amikacin | Data demonstrates synergy | fda.govfda.gov |

This table synthesizes findings from multiple studies on the synergistic activity of ticarcillin and aminoglycosides against P. aeruginosa.

This synergistic activity is particularly valuable in clinical settings where infections are caused by strains resistant to multiple antibiotics. fda.gov

Mechanistic Basis of Synergy (e.g., cell wall disruption enhancing aminoglycoside uptake)

The synergistic relationship between beta-lactams and aminoglycosides is generally attributed to their distinct but complementary mechanisms of action. msdvetmanual.complos.org Beta-lactam antibiotics, including ticarcillin, act by inhibiting the synthesis of the bacterial cell wall. hres.ca This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial cell envelope. msdvetmanual.com The damaged cell wall then allows for enhanced uptake of the aminoglycoside antibiotic into the bacterial cell, where it can reach its target: the ribosome. msdvetmanual.complos.org By inhibiting protein synthesis at the ribosomal level, the aminoglycoside exerts its bactericidal effect more efficiently, leading to a synergistic killing of the bacteria. plos.org This mechanism explains why the combination can be effective even against strains that may show some level of resistance to the individual agents.

Other Investigational Combination Therapies

Beyond the well-established synergistic relationship with β-lactamase inhibitors like clavulanate, research has explored other combination strategies to enhance the efficacy of ticarcillin disodium (B8443419) salt, particularly against multidrug-resistant organisms. These investigations have focused on combinations with other classes of antibiotics, such as aminoglycosides and rifamycins, as well as agents that target specific resistance mechanisms like efflux pumps.

One area of significant research has been the combination of ticarcillin with aminoglycosides, such as tobramycin. Studies have demonstrated that these combinations can exert a synergistic effect against various Gram-negative bacilli, including Pseudomonas aeruginosa. encyclopedia.pubnih.govnih.gov The proposed mechanism for this synergy involves the disruption of the bacterial cell wall by ticarcillin, which in turn facilitates the intracellular uptake of the aminoglycoside, leading to enhanced bactericidal activity. asm.org In-vitro studies have consistently shown that the combination of ticarcillin and tobramycin is more potent against P. aeruginosa than either agent alone. encyclopedia.pubnih.govnih.gov This synergy has also been observed in experimental animal infection models, where the combination therapy resulted in greater protective effects and a more significant reduction in bacterial counts in tissues compared to monotherapy. encyclopedia.pubnih.gov

Triple-drug combinations have also been investigated to overcome high-level resistance. A notable example is the addition of rifampin to a ticarcillin-tobramycin regimen. In-vitro studies using a three-dimensional checkerboard method revealed that the triple combination exhibited a synergistic interaction against all tested isolates of P. aeruginosa. nih.gov This was particularly significant for isolates resistant to the ticarcillin-tobramycin combination, where the addition of rifampin rendered some of these resistant strains susceptible to attainable serum concentrations of the antibiotics. nih.gov The enhanced activity of this triple combination was also validated in a neutropenic mouse model of P. aeruginosa infection, where it led to significantly higher survival rates compared to the double combination of ticarcillin and tobramycin. nih.govdoctorabad.com Furthermore, the triple therapy was shown to suppress the emergence of rifampin-resistant mutants. nih.gov While the precise mechanism for this three-way synergy is complex, it is suggested that the multi-targeted attack on the bacterial cell proves highly effective. doctorabad.comuptodateonline.ir

Another strategy involves combining ticarcillin with other β-lactam antibiotics to tackle challenging resistance mechanisms, such as the production of metallo-β-lactamases (MBLs). Research has shown that a combination of ticarcillin-clavulanate and aztreonam (B1666516) can be synergistic or additive against MBL-producing strains of P. aeruginosa. This approach leverages the stability of aztreonam against MBL-mediated hydrolysis, while clavulanate protects ticarcillin from other co-produced β-lactamases, resulting in a potent combination.

The role of efflux pumps in conferring resistance to ticarcillin has led to investigations into the combination of ticarcillin with efflux pump inhibitors (EPIs). Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and thus their effectiveness. The overexpression of efflux pumps like MexAB-OprM in P. aeruginosa is a known mechanism of resistance to ticarcillin. The use of EPIs, such as phenylalanine-arginine β-naphthylamide (PAβN), has been shown to reduce the minimum inhibitory concentrations (MICs) of several β-lactam antibiotics against P. aeruginosa. nih.govplos.org By blocking the efflux pumps, these inhibitors can restore the susceptibility of resistant strains to ticarcillin. nih.gov

Finally, there is emerging interest in the potential of plant-derived compounds to act synergistically with conventional antibiotics. Although research in this area is still in its early stages, some studies have explored the combination of essential oils with ticarcillin. For instance, one study reported that the essential oil of Chrysanthemum coronarium L. exhibited synergistic effects with ticarcillin against some bacterial strains, although antagonistic effects were observed against others. nih.govnih.gov This highlights the complexity of such interactions and the need for further research to identify specific plant-derived compounds that can reliably enhance the antimicrobial activity of ticarcillin.

The following table summarizes the research findings on these investigational combination therapies with ticarcillin disodium salt.

Research Findings on Investigational Combination Therapies with this compound

| Combination | Target Organism(s) | Key Research Findings | Mechanism of Synergy/Interaction | Reference(s) |

| Ticarcillin + Tobramycin | Pseudomonas aeruginosa, Enterobacteriaceae | Demonstrated synergistic effects in both in-vitro and in-vivo models. The combination was more effective than either drug alone in reducing bacterial counts and preventing abscess formation in experimental infections. | Ticarcillin-mediated cell wall damage enhances the intracellular uptake of tobramycin. | encyclopedia.pubnih.govnih.govasm.org |

| Ticarcillin + Tobramycin + Rifampin | Pseudomonas aeruginosa | In-vitro studies showed synergy against all tested isolates, including those resistant to the ticarcillin-tobramycin pair. In-vivo studies in neutropenic mice showed significantly improved survival rates and suppression of rifampin resistance. | Multi-targeted inhibition of bacterial cellular processes. | nih.govnih.govdoctorabad.comuptodateonline.ir |

| Ticarcillin-Clavulanate + Aztreonam | Metallo-β-lactamase (MBL)-producing Pseudomonas aeruginosa | Found to be synergistic or additive against SPM-1-positive P. aeruginosa. The combination resulted in a significant reduction in the Minimum Inhibitory Concentration (MIC) of both agents. | Aztreonam is stable to MBLs, while clavulanate inhibits other co-existing β-lactamases that would otherwise degrade ticarcillin and aztreonam. | |

| Ticarcillin + Efflux Pump Inhibitors (e.g., PAβN) | Pseudomonas aeruginosa | EPIs can reduce the MIC of β-lactam antibiotics in strains overexpressing efflux pumps. PAβN has been shown to permeabilize the outer membrane of Gram-negative bacteria, further enhancing antibiotic susceptibility. | Inhibition of efflux pumps increases the intracellular concentration of ticarcillin. | nih.govplos.org |

| Ticarcillin + Plant-Derived Compounds | Various bacteria | The essential oil of Chrysanthemum coronarium L. showed synergistic effects against some bacterial strains but antagonistic effects against others. | Varies depending on the plant compound; may involve membrane permeabilization or inhibition of bacterial enzymes. | nih.govnih.gov |

Advanced Research Methodologies and Analytical Studies for Ticarcillin Disodium Salt

In Vitro Susceptibility Testing Methodologies

In vitro susceptibility testing for Ticarcillin (B1683155) disodium (B8443419) salt is crucial for determining its efficacy against various bacterial isolates and for guiding therapeutic choices. Standardized methods are employed to ensure reproducibility and accuracy of results. These methodologies are essential for monitoring the emergence of resistance and for the preclinical assessment of the antibiotic's activity. agriculture.gov.auasm.org

Agar (B569324) Dilution and Broth Dilution Techniques (Macro/Microdilution)

Agar and broth dilution methods are quantitative techniques used to determine the minimum inhibitory concentration (MIC) of Ticarcillin disodium salt. fda.govfda.gov These methods involve preparing serial dilutions of the antibiotic in either agar or broth medium. nih.gov

In the agar dilution method, specific concentrations of ticarcillin are incorporated into molten agar, which is then poured into petri dishes. nih.gov The surface is inoculated with a standardized number of bacteria (approximately 1 x 10⁴ colony-forming units per spot). nih.gov Following incubation, the lowest concentration of the antibiotic that completely inhibits visible growth is recorded as the MIC. nih.gov

The broth dilution method can be performed in tubes (macrodilution) or in microtiter plates (microdilution). nih.govivami.com A standardized bacterial inoculum (approximately 5 x 10⁵ colony-forming units per mL) is added to tubes or wells containing serial dilutions of ticarcillin in a liquid growth medium. nih.gov After incubation, the lowest concentration showing no visible turbidity is the MIC. ivami.com For the combination product of ticarcillin and clavulanic acid, a constant concentration of clavulanic acid (e.g., 2 mcg/mL) is often used across all ticarcillin dilutions. rxlist.comfda.gov

Disk Diffusion Methods

The disk diffusion method is a widely used qualitative or semi-quantitative technique for assessing bacterial susceptibility to this compound. fda.govhres.ca This method involves placing a paper disk impregnated with a specific amount of ticarcillin (e.g., 75 mcg) onto an agar plate that has been uniformly inoculated with a test bacterium. antiinfectivemeds.com

As the antibiotic diffuses from the disk into the agar, it creates a concentration gradient. After incubation, a clear zone of no growth will be observed around the disk if the bacterium is susceptible. The diameter of this inhibition zone is measured and correlated with established interpretive criteria to determine if the organism is susceptible, intermediate, or resistant to ticarcillin. fda.govantiinfectivemeds.com For instance, according to the National Committee for Clinical Laboratory Standards (NCCLS), Enterobacteriaceae with inhibition zones of 20 mm or greater are considered susceptible to ticarcillin. antiinfectivemeds.com

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency and is defined as the lowest concentration of the drug that prevents the visible growth of a microorganism after overnight incubation. harvard.edu It is a key parameter determined by dilution methods (agar or broth) as described previously. fda.govharvard.edu The MIC provides an estimate of the susceptibility of bacteria to the antimicrobial compound. fda.gov

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. harvard.eduresearchgate.net It is determined as a subsequent step after an MIC test. Aliquots from the clear tubes or wells (those at and above the MIC) in a broth dilution test are subcultured onto antibiotic-free agar plates. mdpi.com After incubation, the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum is considered the MBC. researchgate.net

The relationship between the MIC and MBC can provide insights into whether an antibiotic is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Table 1: Example MIC Interpretive Criteria for Ticarcillin

| Microorganism | Susceptible (mcg/mL) | Intermediate (mcg/mL) | Resistant (mcg/mL) |

| Enterobacteriaceae | ≤16 | 32-64 | ≥128 |

| Pseudomonas aeruginosa | ≤64 | N/A | ≥128 |

| Other non-Enterobacteriaceae | ≤16 | 32-64 | ≥128 |

Data sourced from references antiinfectivemeds.com. Note: These are example values and may vary based on the standardizing body and the specific combination product (e.g., with clavulanic acid).

Table 2: Example Disk Diffusion Interpretive Criteria for Ticarcillin (75 mcg disk)

| Microorganism | Susceptible (Zone Diameter mm) | Intermediate (Zone Diameter mm) | Resistant (Zone Diameter mm) |

| Enterobacteriaceae | ≥20 | 15-19 | ≤14 |

| Pseudomonas aeruginosa | ≥15 | N/A | ≤14 |

Data sourced from references antiinfectivemeds.com. Note: These are example values and may vary based on the standardizing body.

Time-Kill Curve Analysis

Time-kill curve analysis is a dynamic method used to assess the rate of bactericidal activity of an antibiotic over time. asm.orguem.br This in vitro assay provides more detailed information than MIC or MBC alone by showing the relationship between antibiotic concentration and the rate and extent of bacterial killing. uem.br

In a time-kill study, a standardized inoculum of bacteria is exposed to various concentrations of this compound (often multiples of the MIC, such as 0.5x, 1x, and 2x MIC). uem.br Samples are withdrawn at different time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units per mL). uem.br The results are plotted as the log₁₀ of viable cell count versus time. uem.br A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum. uem.br These studies are valuable for evaluating concentration-dependent or time-dependent killing characteristics of an antibiotic. For example, studies have shown that for some bacteria, killing by ticarcillin-clavulanate can be slower than other beta-lactams, with bactericidal activity observed at four to eight times the MIC after 24 hours. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are indispensable tools in the preclinical evaluation of antibiotics like this compound. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the microorganism. Integrating these two disciplines helps in predicting the efficacy of a dosing regimen and optimizing drug development. google.comd-nb.info

PK/PD Studies in Animal Models (e.g., rats, rabbits)

Preclinical PK/PD studies for this compound are commonly conducted in animal models such as rats and rabbits to understand its behavior in a living system. nih.govnih.gov These studies are crucial for establishing the relationship between drug exposure and antimicrobial effect, which can then be used to inform dosing regimens in humans. google.com

In these models, animals are administered the drug, and blood and tissue samples are collected over time to determine pharmacokinetic parameters. Following intravenous administration in rats and rabbits, both ticarcillin and its frequent combination partner, clavulanic acid, have been shown to have similar elimination half-lives. nih.gov For example, one study reported elimination half-lives for ticarcillin of 0.22 hours in rats and 0.38 hours in rabbits. nih.gov

The compounds distribute widely into various tissues and fluids. nih.gov The penetration of ticarcillin into different body compartments is assessed by comparing the area under the concentration-time curve (AUC) in the fluid or tissue to the AUC in the serum. nih.gov Studies in rats have shown that ticarcillin penetration into pleural, peritoneal, and subcutaneous fluids is between 83% and 93%. nih.gov In rabbits, penetration into tissue cages was found to be 139% ± 45%. nih.gov

The key PK/PD parameter for beta-lactam antibiotics like ticarcillin is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC). nih.gov Animal infection models, such as the neutropenic mouse thigh infection model or rabbit endocarditis models, are used to establish the %fT>MIC target associated with a static effect (no change in bacterial count) or bactericidal activity. nih.gov These preclinical data are vital for predicting the potential efficacy of ticarcillin against specific pathogens in a clinical setting. google.comnih.gov

Table 3: Example Pharmacokinetic Parameters of Ticarcillin in Animal Models

| Animal Model | Administration Route | Elimination Half-life (h) |

| Rat | Intravenous | 0.22 |

| Rabbit | Intravenous | 0.38 |

Data sourced from reference nih.gov.

In Vitro Pharmacokinetic Simulation Models

In vitro pharmacokinetic (PK) simulation models are crucial tools for studying the time course of antimicrobial activity and optimizing dosing strategies. These models aim to mimic the conditions within the human body, allowing researchers to investigate the relationship between drug concentration and its effect on bacteria over time. For this compound, these models have been employed to understand its bactericidal effects, particularly when used in combination with β-lactamase inhibitors like clavulanic acid.

One common type of in vitro model is the kinetic model, which can simulate the changing drug concentrations that occur in the body after administration. Studies have utilized these models to evaluate the bactericidal effects of ticarcillin in combination with clavulanic acid. eur.nl These investigations are essential for determining effective dosing regimens that can overcome bacterial resistance mechanisms. eur.nl

Furthermore, the stability of ticarcillin in the media used for these simulations is a critical factor that must be considered. Research has been conducted to comprehensively analyze the stability of various β-lactams, including ticarcillin, in different in vitro media such as cation-adjusted Mueller-Hinton broth (CA-MHB). asm.orgnih.gov These studies have determined the degradation half-life of ticarcillin under various conditions, including different pH levels and temperatures, which is vital for the accurate interpretation of data from in vitro models. nih.gov For instance, the degradation half-life of ticarcillin in CA-MHB at a pH of 7.25 was found to be 189 hours. nih.gov

The data generated from these in vitro pharmacokinetic simulation models, supported by robust stability data, informs the design of preclinical and clinical studies.

Analysis of Drug Concentrations in Research Matrices (e.g., plasma, tissue cage fluid)

The accurate measurement of ticarcillin concentrations in biological matrices is fundamental to pharmacokinetic research. Various analytical methods have been developed and validated for the determination of ticarcillin in research matrices such as plasma and tissue cage fluid.

A key application of this analysis is in pharmacokinetic studies that characterize the absorption, distribution, metabolism, and excretion of the drug. For example, a study in rats utilized an ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) method to analyze the pharmacokinetics of ticarcillin isomers (R and S) in plasma. nih.gov This research revealed that the R and S isomers have distinct pharmacokinetic profiles, with the R isomer showing a slower elimination rate. nih.gov

In another study, a high-performance liquid chromatography (HPLC) method with a wavelength switch technique was developed for the simultaneous determination of ticarcillin and clavulanate in rabbit serum and tissue cage fluid. sigmaaldrich.com This demonstrates the ability to measure drug concentrations not just in the blood but also in specific tissue compartments, providing a more comprehensive understanding of drug distribution.

The following table summarizes key pharmacokinetic parameters of ticarcillin obtained from studies involving its analysis in plasma.

| Parameter | Value | Species | Matrix | Reference |

| Volume of Distribution (Vd) | 0.16-0.28 L/kg | Human | Body fluids/Tissues | bloomtechz.com |

| Plasma Protein Binding | ~60% | Human | Plasma | bloomtechz.com |

| Elimination Half-Life (t½) | ~1 hour | Human | Plasma | bloomtechz.com |

| Extraction Recovery (R isomer) | 86.9% - 96.4% | Rat | Plasma | nih.gov |

| Extraction Recovery (S isomer) | 86.9% - 96.4% | Rat | Plasma | nih.gov |

These analytical methods are crucial for a wide range of research applications, from preclinical animal studies to therapeutic drug monitoring in clinical settings.

Analytical Chemistry Techniques for this compound Research

A variety of sophisticated analytical chemistry techniques are employed in the research and analysis of this compound. These methods are essential for quantifying the drug in various matrices, monitoring its stability, and identifying degradation products.

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC-ESI-MS/MS has emerged as a powerful technique for the analysis of ticarcillin due to its high specificity, sensitivity, and speed. This method has been successfully developed and validated for the determination of ticarcillin and its common partner, clavulanate, in rat plasma. nih.gov

The methodology involves separating the compounds using a UPLC system, followed by detection with a tandem mass spectrometer. Key aspects of a validated UPLC-ESI-MS/MS method for ticarcillin in rat plasma include: nih.gov

Chromatographic Separation: Utilizing a suitable column, such as a Waters ACQUITY BEH C18 column. nih.gov

Mass Spectrometric Detection: Operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Linearity: Establishing a linear relationship between concentration and response over a specific range. For ticarcillin R and S isomers, linearity has been demonstrated in the ranges of 10 to 10,000 ng/mL and 30 to 10,000 ng/mL, respectively. nih.gov

Recovery: Achieving high and consistent extraction recovery, typically between 86.9% and 96.4%. nih.gov

This technique is particularly valuable for pharmacokinetic studies where precise quantification of different isomers is required. nih.gov

High-Performance Liquid Chromatography (HPLC) with Wavelength Switch Techniques

HPLC coupled with UV detection is a widely used and robust method for the analysis of ticarcillin. The implementation of wavelength switch techniques enhances the versatility of this method, allowing for the simultaneous determination of ticarcillin and other compounds that may have different optimal absorption wavelengths.

A notable application of this technique is the simultaneous determination of ticarcillin and clavulanate in rabbit serum and tissue cage fluid. sigmaaldrich.com Another HPLC method with UV detection was developed for the simultaneous determination of 12 beta-lactam antibiotics, including ticarcillin, in human plasma. In this method, the effluent was monitored at 210 nm for ticarcillin. nih.gov

A specific HPLC method was also developed for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical formulations, with detection at 220 nm. nih.gov This method demonstrated good linearity, accuracy, and precision, making it suitable for quality control applications. nih.gov

| Technique | Application | Matrix | Key Findings | Reference |

| HPLC with Wavelength Switch | Simultaneous determination of ticarcillin and clavulanate | Rabbit serum and tissue cage fluid | Method successfully developed and applied. | sigmaaldrich.com |

| HPLC-UV | Simultaneous determination of 12 beta-lactams | Human plasma | Ticarcillin monitored at 210 nm; method is accurate and reproducible. | nih.gov |

| HPLC | Simultaneous determination of ticarcillin and clavulanic acid | Pharmaceutical formulations | Linear range of 2-200 µg/mL for ticarcillin; detection at 220 nm. | nih.gov |

Application in Chemical Stability Monitoring and Degradation Product Analysis

Understanding the chemical stability of ticarcillin is critical for ensuring its efficacy and safety. Analytical techniques play a pivotal role in monitoring its stability and identifying any degradation products that may form under various conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to study the chemical stability of ticarcillin in solution, particularly when combined with other antibiotics like vancomycin. researchgate.net One study investigated the stability of ticarcillin-vancomycin solutions over an 8-day period at both refrigerated (5±3°C) and room temperatures (25±2°C). researchgate.net The results indicated that the solutions were stable for up to 5 days at refrigerated temperatures. However, at room temperature, the degradation of ticarcillin was accelerated in the presence of vancomycin. researchgate.net High-resolution mass spectrometry was employed to characterize the degradation products formed during this process. researchgate.net

Comprehensive stability analyses have also been performed on a range of β-lactams, including ticarcillin, in various in vitro media. nih.gov These studies provide crucial data on degradation half-lives at different pH values and temperatures, which is essential for conducting reliable in vitro experiments. nih.gov Impurity profiles for ticarcillin have also been described, identifying potential degradation products such as decarboxyticarcillin, (thiophen-3-yl)acetic acid, and 3-thienylmalonic acid. calpaclab.com

Molecular Biology and Biotechnology Applications

Beyond its clinical use, this compound serves as a valuable tool in molecular biology and biotechnology research. Its primary application in these fields is as a selective agent to prevent bacterial contamination and for the selection of transformed cells.

Ticarcillin is often used as an alternative to ampicillin (B1664943) for selecting bacteria that have taken up marker genes. calpaclab.comebay.comgbiosciences.com A key advantage of ticarcillin is that it prevents the appearance of satellite colonies that can occur when ampicillin breaks down in the culture media. calpaclab.comebay.comgbiosciences.com This leads to cleaner and more reliable selection of transformed bacterial colonies.

In the realm of plant molecular biology, ticarcillin is used to eliminate Agrobacterium tumefaciens after it has been used to deliver genes into plant cells. calpaclab.comebay.com Agrobacterium is a bacterium used for genetic transformation of plants, and its removal is essential for the subsequent growth and regeneration of the transgenic plant tissues. Ticarcillin's high activity against Gram-negative bacteria, including Agrobacterium strains, makes it effective for this purpose. agscientific.com

Ticarcillin, often in combination with clavulanate potassium (as Timentin), has been shown to have no harmful effects on the proliferation and regeneration of callus in certain transgenic plants, such as indica rice, when compared to other antibiotics like cefotaxime (B1668864) and carbenicillin (B1668345). calpaclab.com

The use of ticarcillin in these applications is part of a broader set of research antibiotics that help scientists make discoveries in cell and plant biology, microbiology, and virology by streamlining gene selection and removing contamination. calpaclab.com

Use as a Selective Agent in Bacterial Culture Media

This compound is frequently utilized as a selective agent in microbiological and molecular biology experiments. rpicorp.comrpicorp.com Its primary function in this context is to inhibit the growth of susceptible bacteria, thereby allowing for the selective proliferation of desired microorganisms or the identification of specific bacterial strains. rpicorp.comrpicorp.com As a member of the β-lactam family of antibiotics, ticarcillin's mechanism of action involves the inhibition of bacterial cell wall synthesis. calpaclab.combio-world.com It specifically targets and blocks the transpeptidase enzyme responsible for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. calpaclab.com This disruption of cell wall integrity ultimately leads to cell death, making it a bactericidal agent. calpaclab.com

The compound is particularly effective against a broad spectrum of gram-negative bacteria, which contributes to its utility in diverse research applications. rpicorp.comgbiosciences.com In laboratory settings, it is often incorporated directly into culture media to create a selective environment. rpicorp.comrpicorp.com This is crucial in experiments where researchers need to isolate bacteria that have, for example, successfully incorporated a plasmid containing a resistance gene, or to prevent the growth of contaminating organisms.

Table 1: Properties of this compound for Research Use

| Property | Description | Source(s) |

|---|---|---|

| Chemical Formula | C₁₅H₁₄N₂Na₂O₆S₂ | rpicorp.comagscientific.com |

| Molecular Weight | 428.39 g/mol | rpicorp.combio-world.comagscientific.com |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by blocking peptidoglycan cross-linking. | calpaclab.combio-world.com |

| Spectrum of Activity | Broad-spectrum, particularly active against Gram-negative bacteria. | rpicorp.comgbiosciences.com |

| Solubility | Highly soluble in water. | rpicorp.comagscientific.comwikidoc.org |

| Storage Temperature | 2-8°C | rpicorp.combio-world.comagscientific.com |

Application in Genetic Transformation Studies (e.g., Agrobacterium-mediated plant transformation)

One of the most significant applications of this compound is in plant molecular biology, specifically for the elimination of Agrobacterium tumefaciens following genetic transformation procedures. calpaclab.comwikidoc.orgwikipedia.org Agrobacterium is a soil bacterium widely used as a vector to transfer T-DNA from its tumor-inducing (Ti) plasmid into the plant genome to create transgenic plants. nih.gov After the successful delivery of genes into the plant cells (co-cultivation), the continued presence of the bacterium is undesirable as it can interfere with plant tissue development and regeneration. researchgate.net

Ticarcillin is added to the plant tissue culture medium to kill the remaining Agrobacterium. wikidoc.orgwikipedia.org It is often used in a formulation combined with clavulanic acid, known as Timentin. usbio.netyeasenbio.com Clavulanic acid is a β-lactamase inhibitor; its presence is critical because many Agrobacterium strains produce β-lactamase enzymes that can otherwise inactivate ticarcillin by cleaving its β-lactam ring. usbio.netyeasenbio.com This combination ensures a more potent and effective elimination of the bacteria. usbio.netyeasenbio.com

Research has shown that ticarcillin, particularly as Timentin, can be more advantageous than other antibiotics like carbenicillin and cefotaxime for this purpose. Studies on various plants, including tomato and indica rice, have demonstrated that ticarcillin effectively eliminates Agrobacterium with minimal phytotoxicity. usbio.netnih.govresearchgate.netagriculturejournals.cz In some cases, it has been shown to have a positive effect on callus formation and shoot regeneration compared to other antibiotics which can cause tissue necrosis or inhibit development. nih.govresearchgate.netresearchgate.netfrontiersin.org For instance, in tomato transformation, a ticarcillin/potassium clavulanate combination not only effectively eliminated Agrobacterium but also significantly promoted callus formation and raised the transformation frequency by over 40% compared to cefotaxime. nih.govresearchgate.net

A study on tomato regeneration discovered that a degradation product of ticarcillin, thiophene (B33073) acetic acid (TAA), functions as a novel auxin analog. frontiersin.org This finding suggests that the positive effects of ticarcillin on plant regeneration may be partly due to the auxin-like activity of its breakdown products. frontiersin.org The optimal concentration of ticarcillin varies depending on the plant species and the specific Agrobacterium strain used, with studies reporting effective ranges typically between 100 mg/L and 500 mg/L. yeasenbio.comreal-times.com.cnjove.com

Table 2: Comparative Efficacy of Antibiotics in Agrobacterium Elimination and Plant Regeneration

| Antibiotic | Plant Species | Findings | Source(s) |

|---|---|---|---|

| Ticarcillin/Clavulanate (Timentin) | Tomato (Lycopersicon esculentum) | At 150 mg/L, showed no toxicity, promoted callus growth and shoot regeneration, and increased transformation frequency compared to cefotaxime. | nih.govresearchgate.net |

| Ticarcillin/Clavulanate (Timentin) | Indica Rice (Oryza sativa cv. IR64) | At 250 mg/L, effectively eliminated Agrobacterium without the negative effects on callus growth seen with cefotaxime and carbenicillin. | researchgate.netagriculturejournals.cz |

| Ticarcillin/Clavulanate (Timentin) | Arabidopsis thaliana | At 100 mg/L, sufficient to counterselect Agrobacterium in root cultures with no phytotoxicity. | usbio.net |

| Ticarcillin, Cefotaxime, Carbenicillin | Durum Wheat | A combination of all three antibiotics at 50 mg/L each resulted in higher callus weight gain and regeneration than higher doses of single antibiotics. | researchgate.net |

Alternative to Ampicillin for Marker Gene Uptake Studies

In molecular biology, this compound is frequently used as a superior alternative to ampicillin for selecting bacteria that have successfully taken up a marker gene, typically an ampicillin resistance gene located on a plasmid. calpaclab.comgbiosciences.comagscientific.com While ampicillin is widely used for this purpose, it is susceptible to breakdown by β-lactamase enzymes that can be secreted by the resistant bacteria into the surrounding culture medium. calpaclab.comwikidoc.orgwikipedia.org

The breakdown of ampicillin in the medium can lead to a significant problem known as the formation of "satellite colonies". calpaclab.comgbiosciences.comwikidoc.orgwikipedia.org These are small colonies of non-transformed, ampicillin-sensitive bacteria that are able to grow in the immediate vicinity of a large, resistant colony because the secreted β-lactamase has degraded the ampicillin in that local area. This can complicate the process of isolating a pure, truly transformed colony.

Ticarcillin is more stable in the presence of the β-lactamases commonly encountered in these experiments. nih.govresearchgate.net By using ticarcillin instead of ampicillin in the selective plates, researchers can effectively prevent the growth of these satellite colonies. calpaclab.comgbiosciences.comwikidoc.org This results in cleaner selection plates and increases the certainty that any colony selected has indeed taken up the desired plasmid carrying the resistance marker gene.

Future Directions and Emerging Research Avenues for Ticarcillin Disodium Salt

Development of Novel Derivatives with Enhanced Properties

The chemical scaffold of ticarcillin (B1683155) presents opportunities for the development of novel derivatives with improved characteristics. Research in this area focuses on modifications to enhance stability against β-lactamases, broaden the spectrum of activity, or improve pharmacokinetic properties.

One avenue of exploration is the synthesis of derivatives that are less susceptible to hydrolysis by β-lactamase enzymes. researchgate.net An example of this approach is the development of temocillin (B1212904), the 6-α-methoxy analogue of ticarcillin. This modification provides greater stability against many serine β-lactamases. researchgate.net Further research into other structural modifications could yield new compounds that can circumvent common resistance mechanisms. The exploration of different heterocyclic moieties linked to the β-lactam core is another promising strategy. researchgate.net

The table below outlines key research findings in the development of novel derivatives related to the broader carboxypenicillin class.

| Research Area | Key Findings | Potential Impact |

| Structural Analogs | The 6-α-methoxy modification in temocillin enhances stability against serine β-lactamases compared to ticarcillin. researchgate.net | Development of new ticarcillin derivatives that can resist enzymatic degradation. |

| Hybrid Molecules | Incorporating β-lactam structures with diverse heterocyclic compounds can lead to novel medicinal applications. researchgate.net | Creation of hybrid antibiotics with a broader spectrum of activity or novel mechanisms of action. |

| Thiophene-based Derivatives | Derivatives of thiophene-carboxylic acid have shown potential as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1). researchgate.net | Addressing the challenge of metallo-β-lactamase-mediated resistance. |

Research into Overcoming Emerging Resistance Mechanisms

The primary threat to the efficacy of ticarcillin is the production of β-lactamase enzymes by bacteria. nih.govnih.gov These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov Research to counter this is multifaceted and crucial for the continued use of ticarcillin and other β-lactam antibiotics.

A major strategy has been the combination of ticarcillin with β-lactamase inhibitors. oup.com Clavulanic acid is a well-established partner for ticarcillin, protecting it from degradation by many class A β-lactamases. oup.comnih.gov However, the evolution of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates the development of new and more potent inhibitors. mdpi.comnih.gov Research is ongoing to discover and develop novel inhibitors, such as diazabicyclooctanes (DBOs) like avibactam (B1665839) and boronic acid derivatives, which have shown promise against a wider range of β-lactamases. mdpi.comfrontiersin.org

Another emerging area of research is the use of nanotechnology to enhance the delivery of antibiotics and inhibitors. acs.org Studies have shown that loading ticarcillin and clavulanic acid into nanocarriers can amplify their antibiotic effect, potentially by increasing their local concentration at the bacterial cell wall. nih.govacs.org